molecular formula C19H18ClFN4O B2356168 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone CAS No. 1203178-02-2

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone

Cat. No.: B2356168
CAS No.: 1203178-02-2
M. Wt: 372.83
InChI Key: LMEGZTLPSCAHFF-UHFFFAOYSA-N
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Description

(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone is a useful research compound. Its molecular formula is C19H18ClFN4O and its molecular weight is 372.83. The purity is usually 95%.
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Biological Activity

The compound (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone is a synthetic organic molecule that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₆H₁₈ClF₂N₅
  • Molecular Weight : 355.81 g/mol
  • CAS Number : 1171995-68-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

  • GABA-A Receptors : The benzimidazole moiety in the compound is known to act as a positive allosteric modulator of GABA-A receptors, enhancing inhibitory neurotransmission. This mechanism is crucial for its potential use in treating anxiety and seizure disorders .
  • Heparanase Inhibition : Research has demonstrated that derivatives of benzimidazole can inhibit heparanase, an enzyme implicated in cancer metastasis. The compound has shown promising in vitro activity against heparanase with IC₅₀ values ranging from 0.23 to 0.29 µM .

Anticancer Activity

Numerous studies have reported the anticancer potential of benzimidazole derivatives, including the compound . The following table summarizes key findings related to its anticancer activity:

StudyCell LineIC₅₀ (µM)Mechanism
A431< 0.5Heparanase inhibition
Various0.23 - 0.29GABA-A receptor modulation

Antimicrobial Activity

Benzimidazole derivatives have also been noted for their antimicrobial properties. The compound’s structure allows it to disrupt microbial cellular processes, thereby exhibiting antibacterial and antifungal effects.

Neuropharmacological Effects

The interaction with GABA-A receptors suggests potential applications in neuropharmacology, particularly for conditions such as epilepsy and anxiety disorders. The modulation of these receptors can lead to increased sedation and anxiolytic effects.

Case Studies and Research Findings

  • Study on Heparanase Inhibition :
    A study highlighted the effectiveness of benzimidazole derivatives as heparanase inhibitors, which play a critical role in tumor progression and metastasis. The compound displayed significant inhibitory activity, indicating its potential as an anticancer agent .
  • GABA-A Receptor Modulation :
    Another research effort focused on the structure-activity relationship (SAR) of benzimidazole derivatives as GABA-A receptor modulators. The study found that specific substitutions on the benzimidazole ring enhanced receptor affinity and metabolic stability, suggesting avenues for further development .
  • Neurotoxicity Assessments :
    Evaluations conducted on various benzimidazole derivatives indicated a favorable safety profile concerning neurotoxicity, making them suitable candidates for therapeutic applications in neurology.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(2-chloro-6-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClFN4O/c20-13-4-3-5-14(21)18(13)19(26)25-10-8-24(9-11-25)12-17-22-15-6-1-2-7-16(15)23-17/h1-7H,8-12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMEGZTLPSCAHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC=C4Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClFN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.